What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?
What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Copper(I) trifluoromethanesulfonate (B1224126), a versatile and highly valuable reagent in modern organic synthesis and materials science. This document details its characteristics, reactivity, and the experimental protocols for its synthesis and characterization, with a focus on its application in research and development.
Physical Properties
Copper(I) trifluoromethanesulfonate is most commonly available and utilized as its stable benzene (B151609) complex, bis(copper(I) trifluoromethanesulfonate) benzene complex, or as a toluene (B28343) complex. The properties of the neat compound can be inferred from the behavior of these complexes, though it is significantly less stable. The data presented below primarily pertains to the widely used benzene complex.
Table 1: Physical Properties of Copper(I) Trifluoromethanesulfonate Benzene Complex
| Property | Value |
| Appearance | White to light yellow or greyish to grey-green crystalline powder.[1][2] |
| Melting Point | 160 °C (decomposes).[1][3][4][5][6] |
| Solubility | Soluble in acetonitrile (B52724), acetic acid, 2-butanone, and alkenes. Slightly soluble in benzene. Soluble in hot benzene.[6][7] Soluble in organic solvents.[1] Insoluble in water. |
| Stability | Moisture-sensitive.[7] While some sources suggest it is an air-stable white solid, it is generally recommended to store it under an inert atmosphere, especially for catalytic applications where the Cu(I) oxidation state is crucial. |
Chemical Properties and Reactivity
Copper(I) trifluoromethanesulfonate is a highly effective catalyst and reagent, primarily owing to its nature as a soft Lewis acid. The trifluoromethanesulfonate (triflate) anion is a poor coordinator, which allows for the copper(I) center to readily interact with a variety of substrates.
Key Chemical Characteristics:
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Lewis Acidity: The copper(I) center acts as a potent Lewis acid, activating π-systems such as alkenes and alkynes for nucleophilic attack. This property is central to its catalytic activity in numerous organic transformations.
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Thiophilic and Selenophilic: It exhibits a strong affinity for sulfur and selenium, enhancing the nucleofugacity of sulfide (B99878) and selenide (B1212193) leaving groups.[7]
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Catalytic Activity: It is a versatile catalyst for a wide range of organic reactions. These include:
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Cycloadditions: Efficiently catalyzes [2π + 2π] photocycloadditions of alkenes.[7]
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Carbenoid Chemistry: Promotes the decomposition of diazo compounds to form carbenoids, which can then be used in cyclopropanation, X-H insertion, and ylide formation reactions.[7]
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Aziridination: Catalyzes the aziridination of olefins.[7]
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Conjugate Addition: Facilitates the conjugate addition of nucleophiles to α,β-enones.[7]
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Allylic Alkylation and Oxidation: Used in allylic alkylation and oxidation reactions.[3][7]
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Cross-Coupling Reactions: Serves as a catalyst in various cross-coupling reactions to form C-C and C-X bonds.[1]
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The reactivity of Copper(I) trifluoromethanesulfonate is often harnessed in its complexed form, such as the benzene or toluene complex, which offers enhanced stability and handling properties.
Experimental Protocols
Synthesis of Copper(I) Trifluoromethanesulfonate Benzene Complex ((CuOTf)₂·C₆H₆)
A common laboratory preparation involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride (B1165640) in an inert solvent, followed by complexation with benzene.
Methodology:
-
Reaction Setup: A flame-dried Schlenk flask is charged with copper(I) oxide (Cu₂O) and equipped with a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., acetonitrile or diethyl ether) is added via cannula.
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Reagent Addition: The flask is cooled in an ice bath (0 °C). Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is added dropwise to the stirred suspension.
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Reaction: The mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, stirring overnight.
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Isolation of CuOTf: The resulting white solid, copper(I) trifluoromethanesulfonate, is isolated by filtration under inert atmosphere and washed with anhydrous diethyl ether.
-
Benzene Complexation: The freshly prepared CuOTf is then dissolved in warm, anhydrous benzene. Upon cooling, the bis(copper(I) trifluoromethanesulfonate) benzene complex crystallizes out.
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Final Product: The crystals are collected by filtration, washed with a small amount of cold benzene, and dried under vacuum.
Characterization by X-ray Crystallography
The determination of the crystal structure of Copper(I) trifluoromethanesulfonate complexes is crucial for understanding its coordination chemistry and catalytic mechanisms.
General Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by vapor diffusion. For the benzene complex, slow cooling of a saturated benzene solution is effective.
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Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Catalytic Cycle for a Copper(I)-Catalyzed Reaction
The following diagram illustrates a generalized catalytic cycle for a reaction involving the activation of a substrate by Copper(I) trifluoromethanesulfonate.
Figure 1: Generalized Catalytic Cycle
This diagram shows the initial coordination of the substrate to the Cu(I) center, followed by nucleophilic attack to form a product-copper complex. The final step involves the release of the product and regeneration of the active Cu(I) catalyst.
References
- 1. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enantioselective Trifluoromethylalkynylation of Alkenes via Copper-Catalyzed Radical Relay [organic-chemistry.org]
